molecular formula C22H25ClFN5O2 B2897368 N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine CAS No. 295330-45-9

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine

Cat. No. B2897368
CAS RN: 295330-45-9
M. Wt: 445.92
InChI Key: DZCZBMJRPPOTAD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine is a useful research compound. Its molecular formula is C22H25ClFN5O2 and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Applications

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine, also known as [11C]gefitinib, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET). It's a high-affinity inhibitor of EGFR-TK, showing its potential in oncological imaging (Holt et al., 2006).

Antitumor Agents

Quinazoline derivatives containing piperazine moieties, similar in structure to the given compound, have been synthesized and evaluated for antitumor activities. These derivatives exhibited potent antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020).

Synthesis of Related Substances

The synthesis of related substances of gefitinib, including compounds similar to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine, has been explored for quality control purposes in pharmaceuticals (Lihon & Zhongqi, 2014).

Antibacterial Activity

Terazosin hydrochloride, derived from a similar quinazoline structure, has been studied for its antibacterial activity. The derivatives showed significant activity against various bacteria, indicating the potential for such compounds in antibacterial applications (Kumar et al., 2021).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including compounds structurally related to the given chemical, have been explored. These studies are crucial for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals (Yan & Ouyang, 2013).

Anti-inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, sharing structural similarities with the given compound, have shown potential anti-inflammatory activity. This suggests the possible use of such compounds in the treatment of inflammation-related disorders (Sun et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-piperazin-1-ylpropoxy)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN5O2/c1-30-20-13-19-16(12-21(20)31-10-2-7-29-8-5-25-6-9-29)22(27-14-26-19)28-15-3-4-18(24)17(23)11-15/h3-4,11-14,25H,2,5-10H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCZBMJRPPOTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine

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